

Application Note: Quantification of Imipramine N-oxide by High-Performance Liquid Chromatography

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Compound of Interest

Compound Name: Imipramine N-oxide

Cat. No.: B017289

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Abstract

This application note details a robust and sensitive reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of **Imipramine N-oxide**, a primary metabolite of the tricyclic antidepressant Imipramine.^{[1][2]} The described protocol is applicable for the analysis of **Imipramine N-oxide** in various biological matrices, providing a reliable tool for pharmacokinetic studies, therapeutic drug monitoring, and metabolic research. The method utilizes a C18 stationary phase with UV detection, ensuring specificity and reproducibility.

Introduction

Imipramine is a widely prescribed tricyclic antidepressant, and the analysis of its metabolites, such as **Imipramine N-oxide**, is crucial for understanding its metabolic fate and for therapeutic drug monitoring.^[3] This document provides a detailed HPLC method for the accurate quantification of **Imipramine N-oxide**, addressing the need for a standardized protocol in research and clinical settings.

Data Presentation

The following table summarizes the key quantitative parameters of the HPLC method for **Imipramine N-oxide** analysis, compiled from various studies.

Parameter	Method 1	Method 2
Analyte	Imipramine N-oxide	Imipramine & Metabolites
Linearity Range	50 - 1000 pmol/tube[4]	3 - 40 ng/mL (for Imipramine) [5]
Limit of Detection (LOD)	~20 pmol	Not Specified
Limit of Quantification (LOQ)	0.1 µg/mL	3 ng/mL (for Imipramine)
Reproducibility (CV%)	<17% at 100 pmol/tube	Not Specified
Retention Time	Symmetrical and clearly separated peak	4.3 min (for Imipramine)

Experimental Protocols

Materials and Reagents

- **Imipramine N-oxide** reference standard
- Imipramine and its other metabolites (for specificity testing)
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Ammonia water (28%)
- Sodium hydrogen phosphate
- Orthophosphoric acid
- Water (Milli-Q or equivalent)
- Ethyl acetate

- Hexane
- Isoamyl alcohol
- Sodium hydroxide
- 0.45 μm syringe filters

Standard Solution Preparation

- Stock Solution: Accurately weigh and dissolve **Imipramine N-oxide** in methanol to prepare a stock solution of a known concentration (e.g., 1 mg/mL).
- Working Standards: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to cover the desired calibration range (e.g., 50 to 1000 pmol/tube or a relevant $\mu\text{g/mL}$ range).

Sample Preparation (Liquid-Liquid Extraction from Biological Matrix)

This protocol is a general guideline and may require optimization based on the specific matrix.

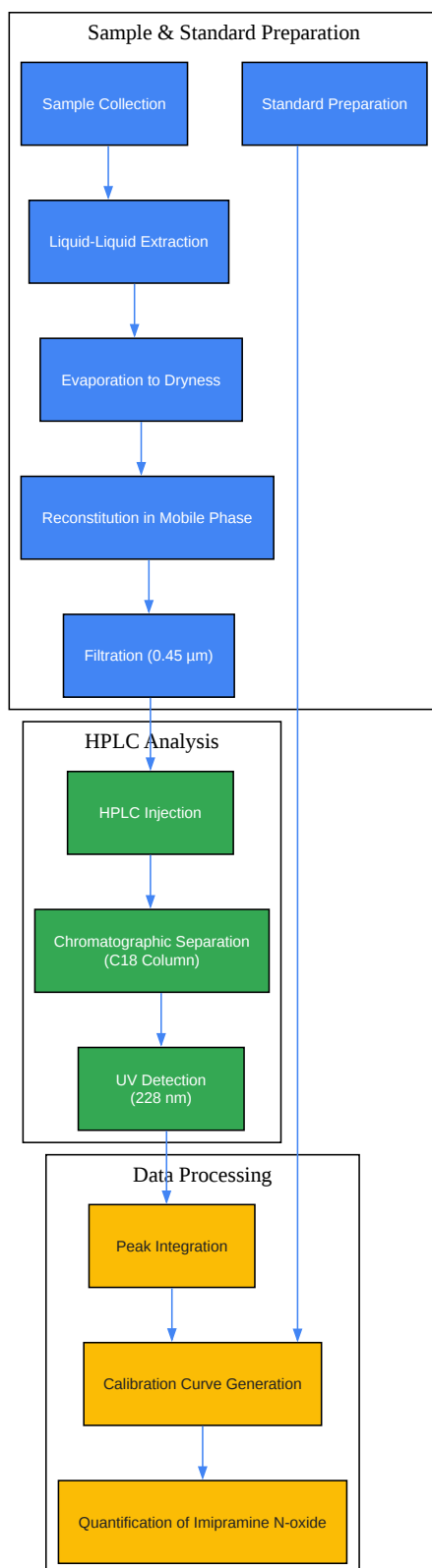
- To 1 mL of the sample (e.g., plasma, microsomal preparation), add an internal standard if available.
- Add 1 mL of 5.0 mol/L NaOH and 7 mL of ethyl acetate to stop any enzymatic reaction and facilitate extraction.
- Vortex the mixture vigorously for 10 minutes.
- Centrifuge for 10 minutes at 800 x g to separate the organic and aqueous layers.
- Transfer 5 mL of the upper organic layer to a clean tube.
- Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 200 μL of the mobile phase.

- Filter the reconstituted sample through a 0.45 µm syringe filter before injection into the HPLC system.

HPLC Instrumentation and Conditions

Parameter	Condition
HPLC System	A system equipped with a UV detector
Column	Reversed-phase C18 column (e.g., Inertsil ODS-3 C18, 250 mm x 4.6 mm, 5 µm)
Mobile Phase	Acetonitrile/methanol/28% ammonia water (73:25:2, v/v/v)
Flow Rate	1.0 mL/min
Column Temperature	30°C
Detection Wavelength	228 nm
Injection Volume	20 µL

Mandatory Visualization



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Caption: Experimental workflow for **Imipramine N-oxide** quantification by HPLC.

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